molecular formula C15H16N2O3 B2895166 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile CAS No. 1424567-33-8

4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2895166
CAS No.: 1424567-33-8
M. Wt: 272.304
InChI Key: ZMBOPBXOEZNXRQ-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a benzopyran moiety, and a nitrile group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile typically involves multiple steps, starting with the formation of the benzopyran core

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would likely include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzopyran ring can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be used to modify the nitrile group or other functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the benzopyran or morpholine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives of the benzopyran ring, reduced nitrile derivatives, and substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile can be used to study enzyme inhibition, receptor binding, and other biological interactions.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Chroman: : A closely related compound with a similar benzopyran structure.

  • Morpholine derivatives: : Other morpholine-based compounds with different functional groups.

  • Nitrile-containing compounds: : Compounds with nitrile groups that may have similar biological activities.

Uniqueness

4-(3,4-dihydro-2H-1-benzopyran-4-carbonyl)morpholine-3-carbonitrile: is unique due to its combination of the benzopyran ring, morpholine ring, and nitrile group

Properties

IUPAC Name

4-(3,4-dihydro-2H-chromene-4-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-9-11-10-19-8-6-17(11)15(18)13-5-7-20-14-4-2-1-3-12(13)14/h1-4,11,13H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBOPBXOEZNXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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